2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol” is a complex organic molecule. It contains an aminophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an amine group (NH2) attached. It also contains a trifluoro-2-propanol group, which is a three-carbon chain with three fluorine atoms attached to the middle carbon and a hydroxyl group (OH) attached to the end carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the aminophenyl and trifluoro-2-propanol groups. The exact method would depend on the specific reactions used and the conditions under which they are carried out .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic aminophenyl group and the trifluoro-2-propanol group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The aminophenyl group could potentially participate in reactions involving the amine group, while the trifluoro-2-propanol group could potentially participate in reactions involving the hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
- Riluzole Derivatives : Researchers have explored 2-aminophenylacetonitrile derivatives as potential Riluzole analogs. Riluzole is an FDA-approved drug used to treat amyotrophic lateral sclerosis (ALS) and has neuroprotective effects. By modifying the structure of 2-aminophenylacetonitrile, scientists aim to enhance its therapeutic properties .
- Phortress Analogs : Phortress is a natural product with anticancer activity. Scientists have synthesized 2-aminophenylacetonitrile derivatives as potential Phortress analogs, investigating their cytotoxic effects against cancer cells .
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes . For instance, a compound with a 2-aminophenyl moiety was found to interact with FtsZ, a key functional protein in bacterial cell division .
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it interacts with its target proteins or enzymes, leading to changes in their function . The amino group in the 2-aminophenyl moiety of similar compounds has been identified as a key interaction site .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in bacterial cell division .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .
Future Directions
properties
IUPAC Name |
2-(2-aminophenyl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-8(14,9(10,11)12)6-4-2-3-5-7(6)13/h2-5,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLQOZHJXLWQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.